![molecular formula C27H22FN7O B2451976 [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923512-60-1](/img/structure/B2451976.png)
[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
“[1,1’-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and functional groups. It includes a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have garnered significant attention in cancer research due to their resemblance to the nucleotide base pairs in DNA and RNA. Let’s explore the anticancer potential of this compound:
Background: Cancer remains a global health challenge, impacting quality of life. Existing treatments, such as chemotherapy and radiotherapy, face limitations due to multidrug resistance (MDR). Novel anticancer agents are essential to overcome these challenges.
Pyrimidine Scaffold:- Notably, 5-halogenated pyrimidine derivatives were among the first analogs tested for biological activity .
- One angular isomer (117a) demonstrated excellent anti-cancer activity against a panel of 60 cancer cell lines at sub-nanomolar concentrations .
Other Medicinal Applications
Beyond anticancer activity, pyrimidine-containing compounds have diverse medicinal applications:
1,2,4-Triazole-Based Fused Heterocycles: Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazine Derivatives:Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoloquinazolines and pyrazolo[3,4-d]pyrimidines, have been reported to inhibitPCAF (P300/CBP-associated factor) and CDK2 (Cyclin-dependent kinase 2) , respectively. These proteins play crucial roles in cellular processes such as transcription and cell cycle regulation.
Mode of Action
Similar compounds have been shown to bind to their targets and inhibit their activity . For instance, triazoloquinazolines have been reported to bind to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity . Similarly, pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related totranscription regulation (through PCAF inhibition) and cell cycle progression (through CDK2 inhibition) .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . For instance, triazoloquinazolines and pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of cancer cells, potentially through the induction of apoptosis .
properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICXICPLDGWEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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